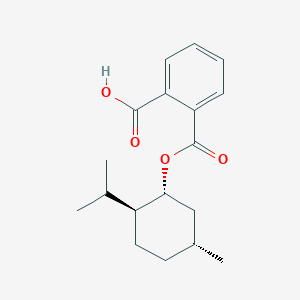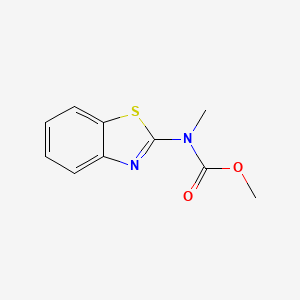
4-Chlorophenyl acetate
Overview
Description
4-Chlorophenyl acetate is an organic compound with the molecular formula C8H7ClO2. It is an ester derived from 4-chlorophenol and acetic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophenyl acetate can be synthesized through the esterification of 4-chlorophenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of acetic anhydride and 4-chlorophenol in the presence of a strong acid catalyst. The reaction mixture is heated to facilitate the esterification process, and the resulting product is separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-chlorophenol and acetic acid.
Nucleophilic Substitution: The acetate group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation: Under oxidative conditions, this compound can be converted to 4-chlorobenzoic acid.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Nucleophilic Substitution: Amines, alcohols, or other nucleophiles in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: 4-Chlorophenol and acetic acid.
Nucleophilic Substitution: Various substituted phenyl acetates.
Oxidation: 4-Chlorobenzoic acid.
Scientific Research Applications
4-Chlorophenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a substrate in enzymatic studies to investigate esterases and other hydrolytic enzymes.
Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chlorophenyl acetate primarily involves its hydrolysis by esterases to produce 4-chlorophenol and acetic acid. The hydrolysis reaction is facilitated by the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the cleavage of the ester bond. The resulting products can further participate in various biochemical pathways.
Comparison with Similar Compounds
4-Chlorophenylacetic acid: Similar in structure but contains a carboxylic acid group instead of an ester.
4-Chlorophenol: The parent compound from which 4-chlorophenyl acetate is derived.
Phenyl acetate: Lacks the chlorine substituent on the aromatic ring.
Uniqueness: this compound is unique due to the presence of both the chlorine substituent and the ester functional group. This combination imparts distinct chemical reactivity and properties, making it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
(4-chlorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUPLGRNURQXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236502 | |
| Record name | Acetic acid, p-chlorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876-27-7 | |
| Record name | Acetic acid, 4-chlorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorophenyl acetate, p- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, p-chlorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLOROPHENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/257V876587 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Chlorophenyl acetate utilized in dynamic kinetic resolution reactions?
A: this compound serves as an efficient acyl donor in dynamic kinetic resolutions of secondary alcohols [, ]. Its compatibility with both lipases, such as Candida antarctica lipase, and ruthenium catalysts allows for the simultaneous enzymatic resolution and racemization of the alcohol substrate. This dual-catalytic approach results in the formation of enantiomerically pure acetates from racemic mixtures, significantly improving the yield compared to traditional resolution methods.
Q2: Why is this compound preferred as an acyl donor in specific reactions over other acyl donors?
A: Research has shown that this compound exhibits superior performance as an acyl donor compared to alternatives like vinyl acetate in dynamic kinetic transformations involving chiral hydroxylactones []. While the exact reasons for this difference require further investigation, it highlights the specific advantages of this compound in certain catalytic systems.
Q3: Can you elaborate on the role of this compound in microbial degradation studies?
A: Studies investigating the microbial degradation of chlorinated acetophenones identified this compound as a key metabolite in the degradation pathway of 4-chloroacetophenone by a mixed culture of Arthrobacter sp. and Micrococcus sp. []. The presence of this compound provides insights into the stepwise breakdown of the parent compound and the enzymatic processes employed by these microorganisms.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C8H7ClO2. It has a molecular weight of 170.59 g/mol.
Q5: What spectroscopic techniques have been employed to study this compound?
A: Researchers have utilized both Fourier transform Raman (FT-Raman) and Fourier transform infrared (FT-IR) spectroscopy to investigate the vibrational characteristics of 2-[acetyl(4-bromophenyl)carbamoyl]-4-chlorophenyl acetate, a derivative of this compound []. These analyses, combined with computational methods, provide insights into the molecule's structure and bonding properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
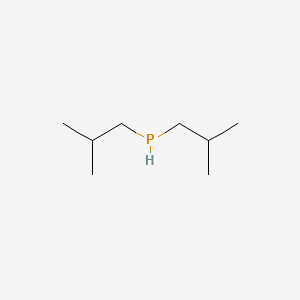
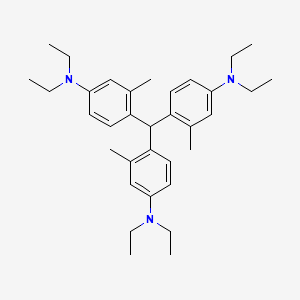
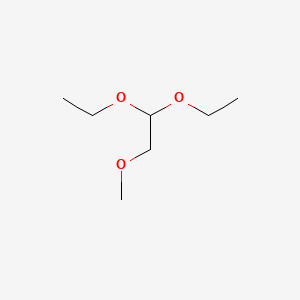
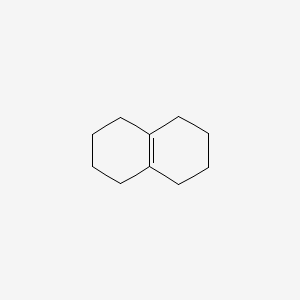
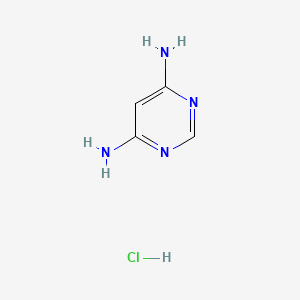

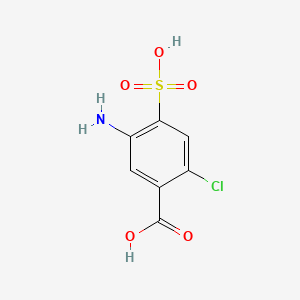
![[1,1'-Biphenyl]-3,3'-diol](/img/structure/B1594345.png)
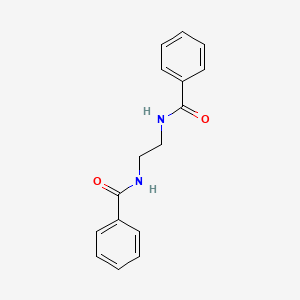


![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1594350.png)
